1-(5-Bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanol is a synthetic organic compound notable for its unique structural features, including a bromine atom, an ethyl group, and a benzofuran moiety. The compound is classified under the category of halogenated alcohols and is recognized for its potential applications in medicinal chemistry and organic synthesis.
1-(5-Bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanol falls under the broader category of halogenated organic compounds. Its classification can be further detailed as follows:
The synthesis of 1-(5-Bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanol typically involves a multi-step process:
These reactions are generally conducted under controlled conditions using specific solvents and catalysts to enhance yield and purity.
The synthetic routes may include:
In an industrial context, continuous flow reactors may be employed to optimize production efficiency and maintain safety standards during synthesis .
The molecular formula of 1-(5-Bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanol is C12H10BrClO2. Its molecular weight is approximately 301.56 g/mol.
| Property | Data |
|---|---|
| Molecular Formula | C12H10BrClO2 |
| Molecular Weight | 301.56 g/mol |
| IUPAC Name | 1-(5-bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanol |
| InChI | InChI=1S/C12H10BrClO2/c1-2... |
| SMILES | CCC1=C2C(=CC(=C1)Br)C=C(O2)C(=O)CCl |
The compound's structure can be visualized using molecular modeling software, which allows researchers to analyze its three-dimensional configuration and predict reactivity patterns.
1-(5-Bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanol can undergo various chemical reactions:
Common reagents used in these reactions include:
The choice of reagents significantly influences the reaction pathways and products formed .
The mechanism of action for 1-(5-Bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanol involves its interaction with biological targets, potentially modulating enzymatic activities or receptor functions. Detailed studies are necessary to elucidate specific pathways and molecular interactions that contribute to its biological effects .
The physical properties of 1-(5-Bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanol include:
Key chemical properties include:
These properties are critical for determining its behavior in various chemical environments and applications.
1-(5-Bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanol has several notable applications:
This compound's diverse applications highlight its significance in both academic research and industrial processes.
CAS No.: 7446-27-7
CAS No.: 35523-89-8
CAS No.:
CAS No.: 81678-18-4
CAS No.: 39202-17-0
CAS No.: 42201-43-4